N-{1-[4-(tert-butyl)benzyl]-1H-1,3-benzimidazol-2-yl}-N-ethylamine
CAS No.: 866131-99-9
Cat. No.: VC8143667
Molecular Formula: C20H25N3
Molecular Weight: 307.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866131-99-9 |
|---|---|
| Molecular Formula | C20H25N3 |
| Molecular Weight | 307.4 g/mol |
| IUPAC Name | 1-[(4-tert-butylphenyl)methyl]-N-ethylbenzimidazol-2-amine |
| Standard InChI | InChI=1S/C20H25N3/c1-5-21-19-22-17-8-6-7-9-18(17)23(19)14-15-10-12-16(13-11-15)20(2,3)4/h6-13H,5,14H2,1-4H3,(H,21,22) |
| Standard InChI Key | UTSCHBVVSZGJLX-UHFFFAOYSA-N |
| SMILES | CCNC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C(C)(C)C |
| Canonical SMILES | CCNC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C(C)(C)C |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Structural Depiction
The systematic IUPAC name for this compound is 1-[(4-tert-butylphenyl)methyl]-N-ethyl-1H-benzimidazol-2-amine, reflecting its benzimidazole core substituted at the 1-position with a 4-tert-butylbenzyl group and at the 2-position with an ethylamine moiety . The SMILES notation provides a linear representation of its structure, highlighting the connectivity between the benzimidazole ring, tert-butylbenzyl group, and ethylamine side chain .
Molecular Formula and Weight
The compound has a molecular formula of , calculated to a precise molecular weight of 307.4 g/mol . Its structure combines aromaticity from the benzimidazole and benzene rings with the steric bulk of the tert-butyl group, which may influence solubility and binding interactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 307.4 g/mol |
| IUPAC Name | 1-[(4-tert-butylphenyl)methyl]-N-ethyl-1H-benzimidazol-2-amine |
| SMILES | CCNC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C(C)(C)C |
Synonyms and Identifiers
This compound is cataloged under multiple identifiers, including:
-
DSSTox Substance ID: DTXSID001152321
Additional synonyms include 1-[(4-tert-butylphenyl)methyl]-N-ethyl-1H-1,3-benzodiazol-2-amine and N-{1-[4-(tert-butyl)benzyl]-1H-1,3-benzimidazol-2-yl}-N-ethylamine, which are frequently used in chemical databases .
Synthesis and Production Pathways
Benzimidazole Core Formation
The benzimidazole scaffold is typically synthesized via cyclization reactions involving o-phenylenediamine derivatives. For example, condensation of 1,2-diaminobenzene with carboxylic acids or their equivalents under acidic conditions yields the benzimidazole ring . In this compound, the ethylamine group at the 2-position likely originates from nucleophilic substitution or reductive amination steps .
Ethylamine Functionalization
The ethylamine side chain may be incorporated via Mannich reactions or direct alkylation. For instance, reacting a 2-chlorobenzimidazole derivative with ethylamine under heated conditions could yield the desired N-ethylamine product . Alternative approaches, such as reductive amination of a ketone intermediate, have been reported for analogous compounds .
Physicochemical Properties
Spectral Characteristics
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IR Spectroscopy: Expected absorption bands include N-H stretching (~3400 cm), C=N stretching (~1600 cm), and C-H vibrations from the tert-butyl group (~1360–1380 cm) .
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NMR Spectroscopy: -NMR would show signals for the ethylamine protons (δ 1.2–1.4 ppm for CH, δ 2.6–3.0 ppm for NCH), tert-butyl group (δ 1.3 ppm, singlet), and aromatic protons (δ 6.8–7.8 ppm) .
Pharmacological and Industrial Research
Biological Activity
Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. While direct studies on this compound are scarce, structurally related molecules exhibit inhibition of tyrosine kinases and helicases, suggesting potential therapeutic applications . The ethylamine group may enhance bioavailability by improving water solubility relative to unsubstituted benzimidazoles .
Material Science Applications
The tert-butyl group confers steric hindrance and thermal stability, making this compound a candidate for high-performance polymers or ligands in catalytic systems . Its rigid aromatic structure could also serve as a building block in organic semiconductors .
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